tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC17231945
Molecular Formula: C12H23NO3
Molecular Weight: 229.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H23NO3 |
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Molecular Weight | 229.32 g/mol |
IUPAC Name | tert-butyl 3-[(2-methylpropan-2-yl)oxy]azetidine-1-carboxylate |
Standard InChI | InChI=1S/C12H23NO3/c1-11(2,3)15-9-7-13(8-9)10(14)16-12(4,5)6/h9H,7-8H2,1-6H3 |
Standard InChI Key | VXNZTAWIMXNBPR-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC1CN(C1)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate (theoretical molecular formula: ) is a four-membered heterocyclic compound with a nitrogen atom at position 1. The molecule is characterized by:
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A tert-butoxycarbonyl (Boc) group at position 1, a common protecting group for amines.
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A tert-butoxy ether substituent at position 3, enhancing steric bulk and stability.
Theoretical molecular weight calculations yield , though experimental validation is required. Comparable azetidine derivatives, such as tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate (CAS 942308-05-6, ), exhibit molecular weights of , suggesting similar polarity and solubility profiles for the target compound.
Synthetic Methodologies
Cyclization and Protection Strategies
Azetidine rings are typically synthesized via cyclization or strain-release reactions. For example, Ji et al. (2018) demonstrated the use of 1-azabicyclo[1.1.0]butane in gram-scale syntheses of protected 3-haloazetidines under mild conditions . This approach could be adapted for the target compound by introducing tert-butoxy groups via nucleophilic substitution or etherification.
Stepwise Functionalization
A representative synthesis for analogous compounds involves:
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Ring Formation: Cyclization of epichlorohydrin with amines to form azetidine intermediates .
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Protection: Sequential Boc protection using di-tert-butyl dicarbonate () in the presence of bases like triethylamine.
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Etherification: Alkylation of the azetidine hydroxyl group with tert-butyl bromide or iodide, as seen in the synthesis of tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate (59% yield using NaH/DMF) .
Physicochemical Properties
While experimental data for the target compound is unavailable, inferences can be made from related structures:
The tert-butoxy group’s steric hindrance may reduce crystallinity, favoring oily or amorphous states, as observed in similar derivatives .
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